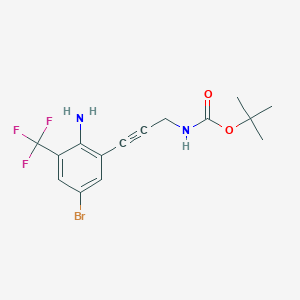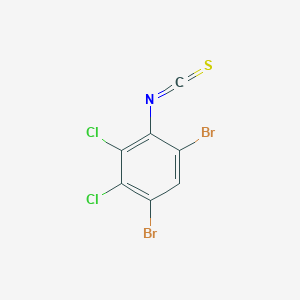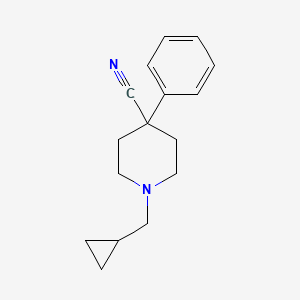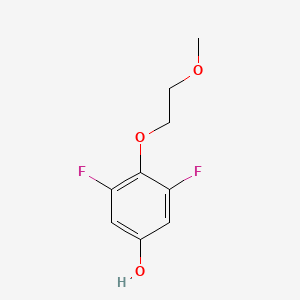
3,5-Difluoro-4-(2-methoxyethoxy)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(2-methoxyethoxy)-phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and a methoxyethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-methoxyethoxy)-phenol typically involves the introduction of fluorine atoms and the methoxyethoxy group onto a phenol ring. One common method involves the reaction of 3,5-difluorophenol with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-(2-methoxyethoxy)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms and methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3,5-Difluoro-4-(2-methoxyethoxy)-phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-(2-methoxyethoxy)-phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxyethoxy group can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluoro-4-(2-methoxyethoxy)aniline
- 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
- 3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde
Uniqueness
3,5-Difluoro-4-(2-methoxyethoxy)-phenol is unique due to its specific combination of fluorine atoms and the methoxyethoxy group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H10F2O3 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
3,5-difluoro-4-(2-methoxyethoxy)phenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5,12H,2-3H2,1H3 |
Clé InChI |
YYXYQODQMJDIGR-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
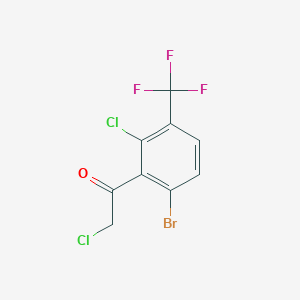
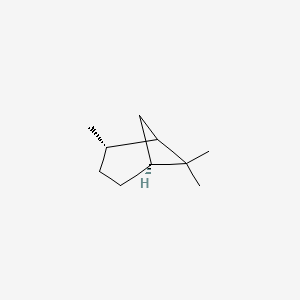
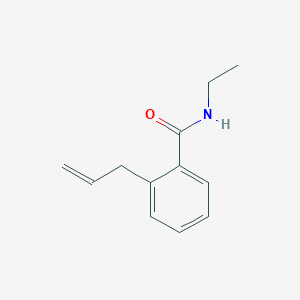
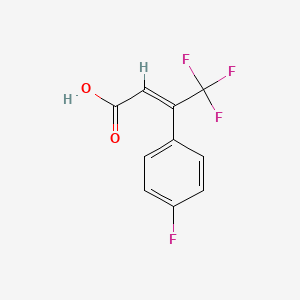
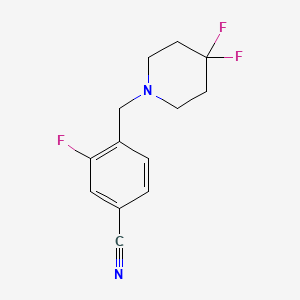
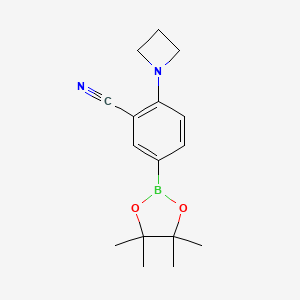
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)


![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
